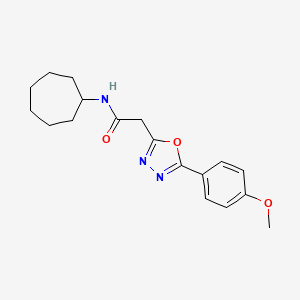

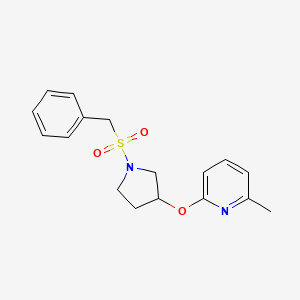

N-cycloheptyl-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cycloheptyl-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as CHMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. CHMA belongs to the family of oxadiazole derivatives and is known for its unique chemical properties, which make it a promising candidate for various research applications.

Scientific Research Applications

Chemotherapeutic Applications

Research into compounds structurally related to N-cycloheptyl-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has identified their potential as promising chemotherapeutic agents. A study by Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives, evaluating their in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. The research highlighted that compounds bearing 1,3,4-oxadiazole rings showed significant antimicrobial potential, particularly against gram-negative bacteria, and exhibited notable antiproliferative activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cells. This indicates a promising avenue for developing new cytotoxic agents with improved antitumor activity based on the oxadiazole structure (Kaya et al., 2017).

Antimicrobial and Anticancer Properties

Another aspect of research focuses on the synthesis of oxadiazole derivatives for their potential antimicrobial and anticancer properties. Vinayak et al. (2014) explored the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol, finding them to have cytotoxic effects on various human cancer cell lines including PANC-1, HepG2, and MCF7. This study supports the notion that structurally similar compounds to this compound can be synthesized and tailored to exhibit potent anticancer activities, offering a pathway for the development of new therapeutic agents (Vinayak et al., 2014).

Antioxidant Activity

Research into coordination complexes derived from pyrazole-acetamide, which shares a similar acetamide moiety with this compound, has shown significant antioxidant activity. A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, revealing that these compounds exhibit significant potential. This suggests that exploring the antioxidant properties of structurally similar compounds could yield beneficial results for developing antioxidants (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide are various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

The compound interacts selectively with its targets, leading to their inhibition . This interaction results in the disruption of essential biochemical processes within the cancer cells, thereby exerting its cytotoxic effects .

Biochemical Pathways

The affected pathways primarily involve the synthesis and regulation of nucleic acids and proteins within the cancer cells . The inhibition of key enzymes disrupts these pathways, leading to the cessation of cancer cell proliferation .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and the induction of cytotoxicity . Specific effects would depend on the type of cancer cell line, as the compound has shown sensitivity towards leukemia (K-562), melanoma (MDA-MB-435), colon cancer (HCT-15), and breast cancer (T-47D) cell lines .

properties

IUPAC Name |

N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-23-15-10-8-13(9-11-15)18-21-20-17(24-18)12-16(22)19-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBKSOQAMYLADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2745514.png)

![Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B2745518.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2745532.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)